molecular formula C45H52O8 B102965 Feneritrol CAS No. 15301-67-4

Feneritrol

Cat. No.: B102965
CAS No.: 15301-67-4
M. Wt: 720.9 g/mol
InChI Key: FNDSQXMSCAOERP-UHFFFAOYSA-N
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Description

Feneritrol (CAS: 15301-67-4) is a synthetic organic compound with the chemical name pentaerythritol tetrakis(2-phenylbutyrate). Its molecular structure consists of a pentaerythritol core esterified with four 2-phenylbutyric acid groups, contributing to its lipophilic properties . The compound is listed in pharmaceutical databases under identifiers such as UNII-2E870BEW3J and CID216213, with an InChIKey of FNDSQXMSCAOERP-UHFFFAOYSA-N .

Properties

CAS No.

15301-67-4

Molecular Formula

C45H52O8

Molecular Weight

720.9 g/mol

IUPAC Name

[3-(2-phenylbutanoyloxy)-2,2-bis(2-phenylbutanoyloxymethyl)propyl] 2-phenylbutanoate

InChI

InChI=1S/C45H52O8/c1-5-37(33-21-13-9-14-22-33)41(46)50-29-45(30-51-42(47)38(6-2)34-23-15-10-16-24-34,31-52-43(48)39(7-3)35-25-17-11-18-26-35)32-53-44(49)40(8-4)36-27-19-12-20-28-36/h9-28,37-40H,5-8,29-32H2,1-4H3

InChI Key

FNDSQXMSCAOERP-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)OCC(COC(=O)C(CC)C2=CC=CC=C2)(COC(=O)C(CC)C3=CC=CC=C3)COC(=O)C(CC)C4=CC=CC=C4

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCC(COC(=O)C(CC)C2=CC=CC=C2)(COC(=O)C(CC)C3=CC=CC=C3)COC(=O)C(CC)C4=CC=CC=C4

Synonyms

Feneritrol

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

Feneritrol belongs to the polyol ester family, sharing functional group similarities with compounds like fenclozic acid (carboxylic acid derivative) and fendiline (calcium channel blocker). Key structural distinctions include:

Compound Core Structure Functional Groups Key Applications Reference
This compound Pentaerythritol Four 2-phenylbutyrate esters Plasticizers, synthetic intermediates
Fenclozic Acid Biphenyl Carboxylic acid, chlorine Anti-inflammatory (discontinued)
Fendiline Diphenylalkylamine Tertiary amine, aromatic rings Calcium channel blocker

Key Insight: this compound’s tetra-ester configuration enhances thermal stability compared to mono-ester analogs, making it suitable for industrial applications requiring high resistance to hydrolysis .

Pharmacological and Industrial Relevance

While fenoterol () and fentanyl () have well-characterized pharmacological profiles, this compound’s biological activity remains underexplored. Industrially, this compound’s ester groups may serve as alternatives to phthalate plasticizers, aligning with trends toward non-toxic additives in polymer production .

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